molecular formula C13H17FN2O3 B3027118 4-[(3-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine CAS No. 1233953-02-0

4-[(3-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine

Cat. No.: B3027118
CAS No.: 1233953-02-0
M. Wt: 268.28
InChI Key: FPBJZWUFERDSOG-UHFFFAOYSA-N
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Description

4-[(3-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine (CAS: 1233953-02-0) is a piperidine derivative characterized by a 1-methylpiperidine core substituted with a 3-fluoro-2-nitrophenoxymethyl group. Its molecular formula is C₁₃H₁₇FN₂O₃, with a molecular weight of 268.28 g/mol . The compound features a nitroaromatic ether moiety, which confers unique electronic and steric properties.

Properties

IUPAC Name

4-[(3-fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O3/c1-15-7-5-10(6-8-15)9-19-12-4-2-3-11(14)13(12)16(17)18/h2-4,10H,5-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPBJZWUFERDSOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)COC2=C(C(=CC=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601210511
Record name 4-[(3-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601210511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233953-02-0
Record name 4-[(3-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233953-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(3-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601210511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine typically involves the following steps:

    Nitration: The starting material, 3-fluoroanisole, undergoes nitration to introduce the nitro group at the ortho position relative to the fluoro group.

    Etherification: The nitro-fluoroanisole is then subjected to etherification with 4-hydroxymethyl-1-methylpiperidine under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

    Reduction: 4-[(3-Amino-2-nitrophenoxy)methyl]-1-methylpiperidine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(3-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antitubercular properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 4-[(3-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine involves its interaction with specific molecular targets. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential enzymatic processes . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural and Chemical Properties

The following table compares 4-[(3-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine with structurally related piperidine derivatives:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Activity Toxicity/Regulatory Notes
This compound 1233953-02-0 C₁₃H₁₇FN₂O₃ 268.28 3-Fluoro-2-nitrophenoxymethyl Not explicitly reported Limited hazard data; nitro group may imply reactivity
(3S,4R)-3-[(Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-1-methylpiperidine HCl 110429-36-2 C₂₀H₂₂FNO₃ 343.39 Benzodioxol-5-yloxy, 4-fluorophenyl Serotonin reuptake inhibitor (Paroxetine analog) Acute oral LD₅₀: 50–300 mg/kg (Category 3 toxicity)
4-(Diphenylmethoxy)-1-methylpiperidine HCl (Diphenylpyraline HCl) 511-13-7 C₁₉H₂₄ClNO 317.85 Diphenylmethoxy Antihistaminic activity Classified as hazardous (flammable)
4-(4-Fluorobenzylamino)-1-methylpiperidine Not provided C₁₃H₁₉FN₂ 234.31 4-Fluorobenzylamino Intermediate in antipsychotic synthesis Safety data sheets recommend hazard handling
4-(3-Fluoro-2-nitrophenoxy)piperidine HCl 1286275-90-8 C₁₁H₁₄ClFN₂O₃ 276.69 3-Fluoro-2-nitrophenoxy (piperidine backbone) Not reported No explicit hazard data

Pharmacological and Functional Differences

  • Nitroaromatic vs. In contrast, the benzodioxolyloxy group in Paroxetine analogs contributes to serotonin receptor binding .
  • Fluorophenyl vs. Diphenylmethoxy : Fluorophenyl substituents (e.g., in Paroxetine derivatives) are associated with improved blood-brain barrier penetration, whereas diphenylmethoxy groups (e.g., Diphenylpyraline) enhance antihistaminic activity .
  • Amino vs.

Biological Activity

4-[(3-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 3-fluoro-2-nitrophenoxy group. The presence of the nitro group enhances its lipophilicity and receptor affinity, which are critical for its biological activity. The molecular formula is C13_{13}H14_{14}F1_{1}N2_{2}O3_{3}.

The mechanism of action for this compound involves interactions with various biological targets, including neurotransmitter receptors. Preliminary studies suggest that it may act as an inhibitor or modulator of serotonin and dopamine receptors, which are vital in neuropharmacology.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with essential enzymatic processes.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Mycobacterium tuberculosis16 µg/mL

Neuropharmacological Effects

The compound's structural features suggest potential neuropharmacological effects. It may influence neurotransmitter systems by modulating receptor activity, which could lead to therapeutic applications in treating neurological disorders.

Case Studies

  • Neurotransmitter Modulation : A study investigated the effects of similar compounds on neurotransmitter systems, highlighting the potential for this compound to act as a selective serotonin reuptake inhibitor (SSRI) based on its binding affinity to serotonin receptors.
  • Antimycobacterial Activity : Another study assessed derivatives of compounds related to this compound against Mycobacterium tuberculosis, demonstrating promising results with MIC values indicating effective inhibition of bacterial growth .

Research Findings

Recent investigations have focused on the synthesis and evaluation of this compound's derivatives, aiming to enhance its biological activity. The introduction of various substituents has been shown to affect its pharmacological profile significantly.

Table 2: Summary of Research Findings

Study FocusKey Findings
Synthesis and EvaluationDerivatives exhibited varying degrees of antimicrobial activity
NeuropharmacologyPotential interactions with serotonin and dopamine receptors

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(3-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine
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